Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate
Description
Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a fused bicyclic heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrimidine core. Key structural attributes include:
- A propyl substituent at position 5, influencing lipophilicity and steric interactions.
- A thioether linkage at position 3, connecting the core to an ethyl propanoate ester, which may enhance metabolic stability compared to oxygen-based ethers.
This compound’s design suggests exploration in medicinal chemistry for targets requiring heterocyclic scaffolds, such as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
ethyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-4-6-9-7-10(18)14-12-15-16-13(17(9)12)21-8(3)11(19)20-5-2/h7-8H,4-6H2,1-3H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEMLUXPNQATHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines, which are known for their diverse pharmacological properties including antitumor and antimicrobial activities.
- Molecular Formula : C14H20N4O3S
- Molecular Weight : 324.40 g/mol
- CAS Number : 895005-69-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrimidine exhibit significant antitumor activity. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Methodology : The biological activity was evaluated using the MTT assay to determine cell viability.
- Findings :
- Compounds structurally similar to this compound displayed IC50 values significantly lower than that of Cisplatin (a standard chemotherapy drug).
- For example, certain derivatives showed IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating potent antiproliferative effects compared to Cisplatin's IC50 of approximately 38.6 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 2... | MDA-MB-231 | 17.83 |
| Ethyl 2... | MCF-7 | 19.73 |
| Cisplatin | MDA-MB-231 | 38.6 |
| Cisplatin | MCF-7 | 83.1 |
The mechanism through which Ethyl 2... exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to induce apoptosis in cancer cells.
- Targeting Specific Receptors : Triazolopyrimidine derivatives have been reported to bind with high affinity to various receptors involved in cell signaling pathways .
Case Studies and Research Findings
A study conducted on a series of triazolo[4,3-a]pyrimidine derivatives highlighted the importance of specific substituents in enhancing biological activity. The presence of electron-donating groups was found to significantly improve the antitumor efficacy .
Additional Biological Activities
Beyond antitumor properties, triazolo[4,3-a]pyrimidines have also demonstrated:
Scientific Research Applications
Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a chemical compound used in scientific research. It is a complex organic compound belonging to the class of [1,2,4]triazolo[4,3-a]pyrimidines, characterized by a unique triazole-pyrimidine structure featuring a thioether linkage and an ethyl ester group. The propyl substituent at the 5-position of the triazole ring contributes to its structural diversity and potential biological activity. Triazolopyrimidine scaffolds, like this compound, have been explored for potential therapeutic applications due to their diverse biological activities. Studies have shown that these compounds can exhibit antimicrobial, anticonvulsant, and antitumor properties.
Potential Applications
- Mechanism of Action Studies Interaction studies involving this compound can provide insights into its mechanism of action.
Structural Similarities
this compound shares structural similarities with other compounds within the [1,2,4]triazolo-pyrimidine class:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 2-(thio)-6-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine | Structure | Substituted phenyl groups enhance biological activity |
| 5-Alkyl-[1,2,4]triazolo[4,3-a]pyrimidines | Structure | Varied alkyl chains influence lipophilicity and solubility |
| 6-(Aryl)-[1,2,4]triazolo[4,3-a]pyrimidines | Structure | Aryl substitutions improve target specificity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Pharmacological Implications
- Bioactivity: Target Compound: The triazole-pyrimidine core may target enzymes like kinases or GTPases, leveraging nitrogen-rich hydrogen bonding. The thioether could improve metabolic stability over oxygen analogs.
Physicochemical Properties :
- Lipophilicity : The propyl group in the target compound increases logP compared to MK85’s polar trifluoromethyl groups.
- Solubility : MK85’s nitrile and ester groups may enhance aqueous solubility, whereas the target’s thioether and propyl chain could reduce it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
